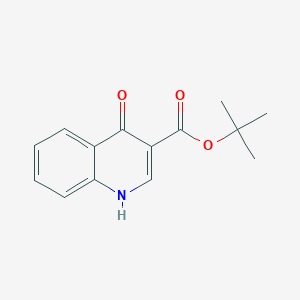
tert-Butyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C13H15NO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-, 1,1-dimethylethyl ester typically involves the esterification of 3-quinolinecarboxylic acid. One common method is the reaction of 3-quinolinecarboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation of the product can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into 1,4-dihydroquinoline derivatives.
Substitution: The ester group can be substituted with other functional groups, such as amines or alcohols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring. These derivatives can be further modified to create compounds with specific properties and applications.
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-, 1,1-dimethylethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer drugs.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. In medicinal chemistry, the compound may act as an inhibitor of enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound is structurally similar but lacks the ester group.
Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound has an ethyl group instead of a tert-butyl group.
6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound has a bromine atom attached to the quinoline ring.
Uniqueness
3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-, 1,1-dimethylethyl ester is unique due to the presence of the tert-butyl ester group, which can influence its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, which can affect the compound’s interactions with enzymes and receptors. Additionally, the ester group can be easily modified to create a wide range of derivatives with different properties and applications.
Eigenschaften
Molekularformel |
C14H15NO3 |
|---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
tert-butyl 4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)10-8-15-11-7-5-4-6-9(11)12(10)16/h4-8H,1-3H3,(H,15,16) |
InChI-Schlüssel |
LHQMDIHOOGKELO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CNC2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929314.png)



![4-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B13929333.png)
![[2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine](/img/structure/B13929334.png)

![5-(Cyclopentylmethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13929343.png)
![4-Chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13929350.png)



